molecular formula C9H7NO2S B1583416 2-Methylbenzo[d]thiazole-5-carboxylic acid CAS No. 24851-69-2

2-Methylbenzo[d]thiazole-5-carboxylic acid

Cat. No.: B1583416
CAS No.: 24851-69-2
M. Wt: 193.22 g/mol
InChI Key: TVUFPZOJUJGDDD-UHFFFAOYSA-N
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Description

2-Methylbenzo[d]thiazole-5-carboxylic acid is an organic compound with the molecular formula C9H7NO2S. It is a derivative of benzothiazole, featuring a carboxylic acid group at the 5-position and a methyl group at the 2-position.

Biochemical Analysis

Biochemical Properties

2-Methylbenzo[d]thiazole-5-carboxylic acid plays a crucial role in biochemical reactions, particularly in the inhibition of enzymes such as monoamine oxidase (MAO). Studies have shown that derivatives of this compound can act as potent and selective inhibitors of human MAO-B, with some derivatives exhibiting IC50 values as low as 0.0046 µM . This interaction is significant as MAO-B is involved in the metabolism of neurotransmitters, and its inhibition can have therapeutic implications for neurodegenerative disorders like Parkinson’s disease.

Cellular Effects

The effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its role as a MAO inhibitor affects the oxidative deamination of neurotransmitters, leading to changes in cellular metabolism and signaling pathways . These effects can alter gene expression patterns and impact overall cellular function.

Molecular Mechanism

At the molecular level, 2-methyl-1,3-benzothiazole-5-carboxylic acid exerts its effects through binding interactions with biomolecules, particularly enzymes. The compound’s inhibition of MAO involves binding to the enzyme’s active site, preventing the metabolism of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can influence various physiological processes . Additionally, the compound may affect other enzymes and proteins, leading to changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is stable under normal storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies can lead to sustained changes in cellular function, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of 2-methyl-1,3-benzothiazole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of MAO and the modulation of neurotransmitter levels. At higher doses, the compound may cause toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes . Threshold effects and dose-dependent responses are critical considerations in the study of this compound’s effects in animal models.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence metabolic flux and metabolite levels. The compound’s inhibition of MAO affects the metabolism of neurotransmitters, leading to changes in the levels of metabolites such as hydrogen peroxide, ammonia, and aldehydes . These changes can impact overall metabolic processes and cellular function.

Transport and Distribution

Within cells and tissues, 2-methyl-1,3-benzothiazole-5-carboxylic acid is transported and distributed through interactions with transporters and binding proteins. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is essential for elucidating its effects on cellular processes.

Subcellular Localization

The subcellular localization of 2-methyl-1,3-benzothiazole-5-carboxylic acid plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within mitochondria, for example, can influence its interaction with MAO and other mitochondrial enzymes, affecting cellular metabolism and function.

Chemical Reactions Analysis

Types of Reactions: 2-Methylbenzo[d]thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H7NO2S
  • Molecular Weight : 193.22 g/mol
  • CAS Number : 24851-69-2

The compound features a benzothiazole framework with a carboxylic acid group at the 5-position and a methyl group at the 2-position, contributing to its unique chemical reactivity and biological activity.

Medicinal Chemistry

MBTCA has been extensively studied for its potential as a pharmaceutical precursor . Its derivatives have shown promising results in various therapeutic areas:

  • Anticancer Activity : Research indicates that MBTCA derivatives exhibit selective cytotoxicity against cancer cell lines. For instance, compounds derived from MBTCA have demonstrated IC50 values in the micromolar range against A549 (lung cancer) and U251 (glioblastoma) cell lines, indicating strong anticancer potential .
  • Antimicrobial Properties : Studies have reported that MBTCA and its derivatives possess significant antimicrobial activity against various bacterial strains, making them candidates for developing new antibiotics .
  • Monoamine Oxidase Inhibition : MBTCA is recognized for its role as an inhibitor of monoamine oxidase (MAO), particularly MAO-B. This inhibition is crucial for increasing neurotransmitter levels, which can be beneficial in treating neurodegenerative disorders such as Parkinson's disease .

Biochemical Applications

MBTCA plays a vital role in biochemical research, particularly in:

  • Enzyme Inhibition Studies : The compound's ability to inhibit enzymes like MAO has been utilized to understand metabolic pathways involving neurotransmitter degradation. This inhibition leads to increased levels of neurotransmitters like dopamine and serotonin, which are essential for mood regulation .
  • Cell Signaling Modulation : Research shows that MBTCA influences cell signaling pathways by modulating gene expression and cellular metabolism, which is critical for understanding cellular responses to drugs .

Material Science

In addition to its biological applications, MBTCA serves as a building block in synthetic chemistry:

  • Synthesis of Heterocyclic Compounds : The compound is used to synthesize more complex heterocycles that have applications in pharmaceuticals and agrochemicals .
  • Dyes and Pigments Production : MBTCA derivatives are explored in the development of dyes and pigments due to their stable chemical properties .

Case Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of several MBTCA derivatives on human lung adenocarcinoma cells (A549). The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, showcasing their potential as anticancer agents. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhanced activity significantly .

Case Study 2: MAO Inhibition Mechanism

Research focused on the inhibitory effects of MBTCA on MAO-B demonstrated that the compound binds effectively to the enzyme's active site. The study found that derivatives of MBTCA could achieve IC50 values as low as 0.0046 µM, indicating potent inhibition. This mechanism suggests potential therapeutic uses for treating conditions like depression and neurodegeneration .

Comparison with Similar Compounds

  • 2-Methylbenzo[d]thiazol-5-amine
  • 2-Methylbenzo[d]thiazole-5-carbonitrile
  • 2-Methylbenzo[d]thiazol-6-amine
  • 2,4-Dimethylbenzo[d]thiazole

Comparison: 2-Methylbenzo[d]thiazole-5-carboxylic acid is unique due to the presence of the carboxylic acid group, which imparts different chemical reactivity and biological activity compared to its analogs. For instance, the carboxylic acid group allows for the formation of esters and amides, which are not possible with the amine or nitrile derivatives .

Biological Activity

2-Methylbenzo[d]thiazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

The chemical formula for this compound is C9H7NO2SC_9H_7NO_2S, and it features a thiazole ring, which is crucial for its biological activity. The presence of the carboxylic acid functional group enhances its solubility and reactivity, making it a versatile compound in medicinal applications .

1. Enzyme Inhibition:
this compound has been identified as a potent inhibitor of monoamine oxidase (MAO), particularly MAO-B. The compound binds to the active site of the enzyme, preventing the oxidative deamination of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and neurodegenerative diseases .

2. Antimicrobial Activity:
Research indicates that derivatives of this compound exhibit antimicrobial and antifungal properties. The thiazole moiety is known to interact with various cellular targets, disrupting microbial cell functions .

3. Cytotoxic Effects:
Studies have shown that this compound can induce cytotoxic effects in cancer cell lines. For instance, it has demonstrated selective toxicity against human glioblastoma U251 cells and melanoma WM793 cells, potentially due to its ability to interfere with critical cellular pathways involved in cancer cell survival .

Biological Activity Summary Table

Biological Activity Mechanism Reference
MAO InhibitionBinds to MAO-B active site
AntimicrobialDisrupts microbial cell functions
CytotoxicityInduces apoptosis in cancer cells
AnticonvulsantModulates neurotransmitter levels
Anti-inflammatoryInhibits cyclooxygenase enzymes

Case Studies

Case Study 1: MAO-B Inhibition
A study evaluated the inhibitory effects of various derivatives of this compound on MAO-B activity. The most potent derivative exhibited an IC50 value as low as 0.0046 µM, indicating strong potential for treating neurological disorders associated with dopamine metabolism .

Case Study 2: Anticancer Potential
In vitro tests on human cancer cell lines revealed that certain derivatives of this compound exhibited significant cytotoxicity, with IC50 values ranging from 10 to 30 µM against various cancer types. The structural modifications in these derivatives were found to enhance their selectivity and potency against specific cancer cells .

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests good bioavailability due to its favorable solubility properties. However, toxicity studies indicate that at higher doses, the compound may induce cellular toxicity and disrupt normal physiological processes . Safety assessments highlight skin irritation potential, necessitating careful handling during research and application .

Properties

IUPAC Name

2-methyl-1,3-benzothiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2S/c1-5-10-7-4-6(9(11)12)2-3-8(7)13-5/h2-4H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVUFPZOJUJGDDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349491
Record name 2-Methylbenzo[d]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24851-69-2
Record name 2-Methylbenzo[d]thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-1,3-benzothiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Chloro-3-nitrobenzoic acid (2.02 g, 10.00 mmol), sodium sulfide nonahydrate (7.22 g, 30.00 mmol) and water (5 ml) were suspended, and the mixture was heated at about 100° C. for 30 minutes. After being allowed to cool, the mixture was cooled by ice, and acetic anhydride (18 ml) and acetic acid (10 ml) were added to the mixture. The resulting mixture was heated under reflux for 2 hours and stirred at a room temperature for 15 hours. To the mixture, tap water and then ethyl acetate were added, and sulfur was removed by filtration. The ethyl acetate layer was washed with a saturated saline solution, and then dried over anhydrous magnesium sulfate and concentrated to give the title compound (1.54 g, 80%) as a light-yellow powder.
Quantity
2.02 g
Type
reactant
Reaction Step One
Quantity
7.22 g
Type
reactant
Reaction Step Two
Quantity
18 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
5 mL
Type
solvent
Reaction Step Six
Yield
80%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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